molecular formula C13H16ClNO4S B5615667 2-Chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid

2-Chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid

Cat. No.: B5615667
M. Wt: 317.79 g/mol
InChI Key: LRNPVFAUYOXEPX-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid is a chemical compound with a complex structure that includes a chloro group, a methylpiperidinyl group, and a sulfonylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a benzoic acid derivative, followed by the introduction of the sulfonyl group and the piperidinyl group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through various pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid
  • 2-Chloro-5-(4-methyl-1-piperidinyl)sulfonylbenzoic acid

Uniqueness

Compared to similar compounds, 2-Chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its functional groups

Properties

IUPAC Name

2-chloro-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-9-4-6-15(7-5-9)20(18,19)10-2-3-12(14)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNPVFAUYOXEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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